![molecular formula C15H14N4OS B2994243 (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone CAS No. 1797182-99-0](/img/structure/B2994243.png)
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry and biology. Its intricate molecular structure provides a unique foundation for various chemical reactions and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone typically involves multi-step reactions starting with commercially available precursors. The synthetic route commonly includes:
Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin core: : This is often achieved through cyclization reactions involving pyrazole and pyridine derivatives under acidic or basic conditions.
Introduction of the 2-methyl group: : This step can be carried out via alkylation reactions using methyl halides in the presence of strong bases like sodium hydride or potassium carbonate.
Formation of the thiophen-3-yl moiety:
Attachment of the methanone group: : The final step involves the formation of the methanone linkage, usually through acylation reactions using appropriate acid chlorides or anhydrides.
Industrial Production Methods
On an industrial scale, the production methods for this compound are optimized for yield and efficiency. Techniques like flow chemistry and automated synthesis are employed to enhance the throughput and scalability of the production process. Reaction conditions are meticulously controlled to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically target the methanone group or the thiophene moiety.
Reduction: : Reduction reactions, using agents like lithium aluminum hydride, can convert the methanone group to a methanol derivative.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halides, organolithium compounds, Grignard reagents.
Major Products
Oxidation: : Formation of carboxylic acids or sulfoxides.
Reduction: : Formation of alcohols or hydrocarbons.
Substitution: : Formation of derivatives with varying functional groups enhancing the compound's reactivity and application scope.
Applications De Recherche Scientifique
Chemistry
In chemistry, the compound is used as a starting material for synthesizing a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of diverse chemical reactions and mechanisms.
Biology
The compound has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a promising candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is being studied for its therapeutic potential in treating various diseases. Its interactions with specific molecular targets and pathways are key areas of research, aiming to develop new treatments for conditions like cancer, infectious diseases, and inflammatory disorders.
Industry
In the industrial sector, the compound is utilized in the development of specialty chemicals and materials. Its unique reactivity and chemical properties enable the production of advanced materials with specific functionalities.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to desired biological outcomes. For instance, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, thereby suppressing tumor growth.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-d]pyrimidin-7(6H)-yl)(furan-3-yl)methanone: : This compound is similar in structure but contains a furan ring instead of a thiophene ring, which can significantly alter its chemical reactivity and biological activity.
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(phenyl)methanone: : This analog has a phenyl ring instead of a thiophene ring, leading to different physical and chemical properties, such as solubility and reactivity.
Uniqueness
(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(thiophen-3-yl)methanone is unique due to the combination of its pyrazolo, pyrido, and thiophene moieties, which confer distinct chemical and biological properties. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.
Conclusion
The compound this compound is a fascinating molecule with a wide range of applications in chemistry, biology, medicine, and industry. Its complex structure and reactivity open up numerous possibilities for scientific exploration and practical use. Whether in the laboratory or in industrial production, this compound continues to be a subject of significant interest and research.
Propriétés
IUPAC Name |
(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-6-14-16-7-12-8-18(4-2-13(12)19(14)17-10)15(20)11-3-5-21-9-11/h3,5-7,9H,2,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIWAZVXJVEANR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CSC=C4)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
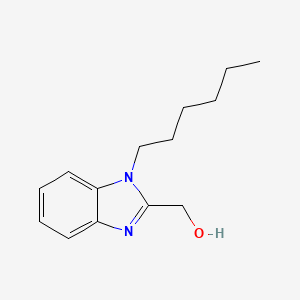
![Methyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2994164.png)
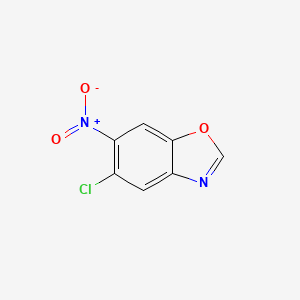
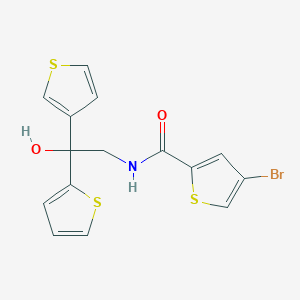
methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)
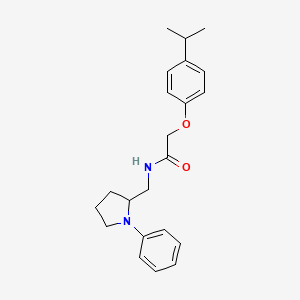
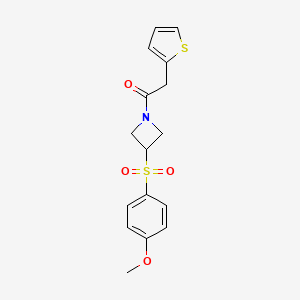
![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2994172.png)
![2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2994173.png)
![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)
![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2994180.png)
![7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)
![(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2994182.png)
